molecular formula C14H21N3 B13255468 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline

Cat. No.: B13255468
M. Wt: 231.34 g/mol
InChI Key: XAIXMLZCBNHJKI-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is a substituted aniline derivative featuring a piperazine ring with a cyclopropyl group at the 4-position and a methylene bridge linking the piperazine to the aniline moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, particularly in the context of acetylcholinesterase inhibitors and anti-prion agents . Its molecular formula is C₁₃H₁₈N₃, with a molecular weight of 205.3 . The cyclopropyl group introduces steric strain and unique electronic properties, distinguishing it from analogs with bulkier or more flexible substituents .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

4-[(4-cyclopropylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C14H21N3/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14H,5-11,15H2

InChI Key

XAIXMLZCBNHJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)CC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with cyclopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Properties/Applications References
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline Cyclopropyl C₁₃H₁₈N₃ 205.3 Intermediate for anti-prion/acridine derivatives; discontinued commercial availability
4-[(4-Methylpiperazin-1-yl)methyl]aniline Methyl C₁₂H₁₉N₃ 205.3 Synthesized via reductive amination; used in acridine-based drug development
4-(Piperidin-1-ylmethyl)aniline Piperidine (non-cyclic amine) C₁₂H₁₈N₂ 190.3 Reduced ring strain; altered pharmacokinetics compared to piperazine analogs
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline Methyl + sulfonyl C₁₁H₁₆N₄O₂S 284.3 Enhanced polarity; potential for hydrogen bonding
4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline Methyl + ethyl linker C₁₃H₂₁N₃ 219.3 Increased flexibility; improved solubility in polar solvents
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline Isopropyl + methoxy C₁₄H₂₃N₃O 249.4 Electron-donating methoxy group modifies electronic profile

Structural and Electronic Variations

  • Cyclopropyl vs. Methyl : The cyclopropyl group introduces ring strain and sp³ hybridization , leading to unique steric interactions compared to the methyl group. This strain may enhance binding specificity in biological targets .
  • Sulfonyl vs.
  • Ethyl Linker : Compounds like 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline offer greater conformational flexibility , which may improve interaction with larger enzyme active sites .

Physical and Chemical Properties

Property 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline 4-[(4-Methylpiperazin-1-yl)methyl]aniline 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline
Melting Point Not reported 89–91°C Not reported
Solubility Likely low in water (non-polar cyclopropyl) Soluble in polar solvents (e.g., ethanol) Soluble in DMSO, methanol
Hydrogen Bonding Capacity Moderate (amine groups) Moderate High (sulfonyl group)

Biological Activity

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline features an aniline moiety substituted with a cyclopropylpiperazine group. Its molecular formula is C13H18N2C_{13}H_{18}N_{2}, and it has a molecular weight of approximately 206.30 g/mol. The presence of the piperazine ring is significant for its pharmacological properties, as it can influence receptor interactions.

The biological activity of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is primarily attributed to its interactions with various receptors and enzymes in the body. Key mechanisms include:

  • Receptor Binding : The piperazine ring can enhance binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, making it a candidate for neuropharmacological applications.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, which could be relevant in cancer therapy or neurodegenerative diseases.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline against various cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HepG26.92Induces apoptosis via S-phase arrest
A5498.99Inhibits cell proliferation
DU1457.89Alters mitochondrial potential
MCF78.26Triggers caspase activation

These results indicate a promising antitumor potential, particularly against liver and lung cancer cell lines, where the compound demonstrates significant inhibition rates compared to established chemotherapeutics like Sunitinib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperazine and aniline moieties can significantly affect the biological activity of the compound. For instance:

  • Cyclopropyl Substitution : Enhances lipophilicity and receptor binding affinity.
  • Aniline Variations : Altering substituents on the aniline ring can modulate selectivity for different receptor subtypes.

Research indicates that compounds with similar structures but varying substituents can exhibit diverse pharmacological profiles, underscoring the importance of careful design in drug development .

Case Study 1: Antitumor Activity

A study conducted on the effects of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers and cell cycle arrest at the S phase. Flow cytometry analysis revealed significant changes in cell cycle distribution post-treatment, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating mood disorders or anxiety-related conditions. The binding affinity was assessed using radiolabeled ligands, confirming its role as a serotonin receptor antagonist .

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